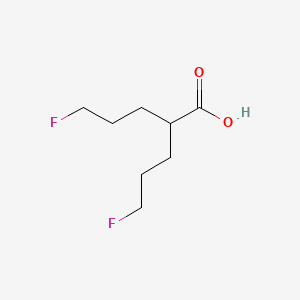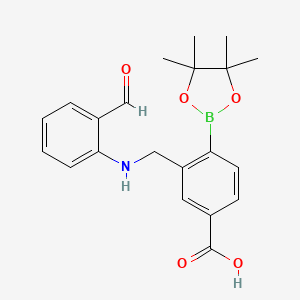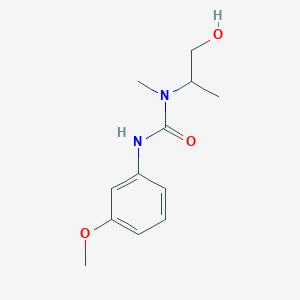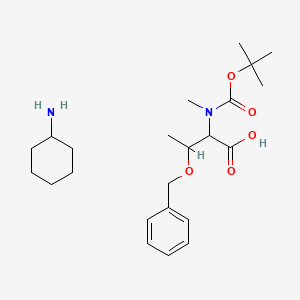
(3-t-Butoxy-5-fluorophenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-t-Butoxy-5-fluorophenyl)magnesium bromide: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound has the molecular formula C10H12BrFMgO and is typically used in solution form, often in tetrahydrofuran (THF).
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-t-Butoxy-5-fluorophenyl)magnesium bromide typically involves the reaction of 3-t-Butoxy-5-fluorobromobenzene with magnesium in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves:
Reacting 3-t-Butoxy-5-fluorobromobenzene with magnesium turnings: in a large reactor.
Using THF as the solvent: to facilitate the reaction.
Maintaining an inert atmosphere: to ensure the purity and stability of the product.
化学反应分析
Types of Reactions: (3-t-Butoxy-5-fluorophenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced in coupling reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential for building complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Biology:
Bioconjugation: Used to attach organic molecules to biological macromolecules.
Medicine:
Drug Development: Helps in the synthesis of potential therapeutic agents.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用机制
Mechanism: The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in carbonyl compounds, facilitating the nucleophilic attack by the carbon atom.
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are aldehydes and ketones.
Reaction Pathway: The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
相似化合物的比较
- Phenylmagnesium Bromide
- (4-Methoxyphenyl)magnesium Bromide
- (3-Chloro-5-fluorophenyl)magnesium Bromide
Uniqueness:
- Functional Groups: The presence of both t-butoxy and fluorine groups makes (3-t-Butoxy-5-fluorophenyl)magnesium bromide unique in its reactivity and selectivity.
- Reactivity: The compound’s specific structure allows for selective reactions that are not possible with simpler Grignard reagents.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12BrFMgO |
|---|---|
分子量 |
271.41 g/mol |
IUPAC 名称 |
magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FKQWXJWUYJGNLW-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)







![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)



